molecular formula C14H13KN4O5S B1256828 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate

1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate

Cat. No.: B1256828
M. Wt: 388.44 g/mol
InChI Key: CJOWSBOERSTJAR-UHFFFAOYSA-M
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Description

PSB-1115 is an antagonist of the adenosine A2B receptor (Ki = 53.4 nM). It is selective for A2B over A1 and A2A receptors, which have Ki values of 2,200 and 24,000 nM, respectively, and over the A3 receptor, which it inhibits only 14% at a concentration of 10 µM. PSB-1115 pre-treatment reduces relaxation of rat trachea induced by repeated dosing of the non-selective adenosine agonist NECA.

Scientific Research Applications

A2B Adenosine Receptor Antagonism

1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate demonstrates significant potential as an antagonist for the A2B adenosine receptor. Research by Hayallah et al. (2002) indicates that derivatives of this compound, particularly 1-propyl-8-p-sulfophenylxanthine, show high affinity for A2B adenosine receptors with considerable selectivity compared to other adenosine receptor subtypes. The sulfonate function in these derivatives contributes to their high water solubility, which is advantageous for research and potential therapeutic applications (Hayallah et al., 2002).

Application in Superoxide Dismutase (SOD) Assays

The use of xanthine derivatives in the assay of superoxide dismutase (SOD) is another area of application. Ukeda et al. (1999) explored the use of highly water-soluble tetrazolium salts in conjunction with xanthine and xanthine oxidase for the assay of SOD. This method is significant as it provides a sensitive and reliable approach to assess SOD activity in various biological systems (Ukeda et al., 1999).

Development of Sulfonic Acid Prodrugs

Luo Yan and Müller (2004) investigated the potential of converting sulfonate-bearing xanthine derivatives into lipophilic, orally bioavailable prodrugs. Their research focused on creating nitrophenyl esters of p-sulfophenylxanthine derivatives, leading to insights into developing new pharmaceutical formulations with improved bioavailability (Luo Yan & Müller, 2004).

Antioxidant and Anti-inflammatory Activity

Research on water-soluble sulfur-containing phenolic compounds has demonstrated their antioxidant and anti-inflammatory activities. These properties are crucial in the context of xanthine derivatives, as they suggest potential applications in managing oxidative stress and inflammation-related conditions (Zenkov et al., 2007).

Adenosine Receptor Affinities

The affinity of sulfophenylxanthine nitrophenyl esters for adenosine receptors was explored by Yan and Müller (2004). They showed that these compounds possess high affinity for A1, A2A, and A2B adenosine receptors, highlighting their potential in adenosine receptor-related research and therapeutics (Yan & Müller, 2004).

Inhibition of Xanthine Oxidoreductase

Okamoto et al. (2003) identified an inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism, showcasing the utility of xanthine derivatives in the study of metabolic pathways and potential therapeutic interventions for related disorders (Okamoto et al., 2003).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Biochemical Analysis

Biochemical Properties

1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate plays a significant role in biochemical reactions by acting as an antagonist to the A2B adenosine receptor . This receptor is involved in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting the A2B adenosine receptor, this compound can modulate these processes. The compound interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . The nature of these interactions includes competitive inhibition, where the compound competes with natural substrates for binding to the enzyme’s active site.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving adenosine receptors . The compound can alter gene expression and cellular metabolism by inhibiting the A2B adenosine receptor, leading to changes in the production of inflammatory mediators and other signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the A2B adenosine receptor, where it acts as an antagonist . This binding prevents the activation of the receptor by adenosine, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action can lead to enzyme inhibition, such as the inhibition of xanthine oxidase, which reduces the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term exposure to the compound can lead to sustained inhibition of the A2B adenosine receptor, resulting in prolonged modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the A2B adenosine receptor without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular alterations and hypertensive states have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism . The compound interacts with enzymes such as xanthine oxidase, which plays a role in the catabolism of purines to uric acid. By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and reactive oxygen species, thereby influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the A2B adenosine receptor. The compound’s distribution can affect its accumulation and efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may localize to the plasma membrane to interact with the A2B adenosine receptor or to the cytoplasm to inhibit xanthine oxidase.

Properties

IUPAC Name

potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S.K/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOWSBOERSTJAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13KN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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